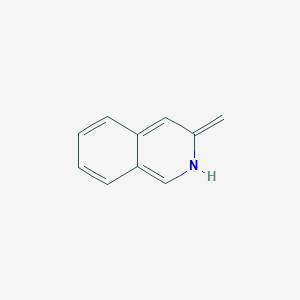

3-Methylene-2,3-dihydroisoquinoline

Description

By combining these pre- and post-cyclization strategies, a modular and powerful approach to a wide range of 3-methylene-2,3-dihydroisoquinoline analogues is achievable, allowing for fine-tuning of their chemical properties.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,3-Dihydroisoquinolin-3-one |

| Methylenetriphenylphosphorane (B3051586) |

| Triphenylphosphine (B44618) oxide |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) |

| 3-(Halomethyl)-2,3-dihydroisoquinoline |

Structure

3D Structure

Properties

CAS No. |

74488-22-5 |

|---|---|

Molecular Formula |

C10H9N |

Molecular Weight |

143.18 g/mol |

IUPAC Name |

3-methylidene-2H-isoquinoline |

InChI |

InChI=1S/C10H9N/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-7,11H,1H2 |

InChI Key |

VRXZJOHXJJTEPI-UHFFFAOYSA-N |

Canonical SMILES |

C=C1C=C2C=CC=CC2=CN1 |

Origin of Product |

United States |

Olefination of a 3 Keto Precursor:a Highly Effective Strategy Hinges on the Olefination of a 2,3 Dihydroisoquinolin 3 One Intermediate. This Ketone Can, in Principle, Be Synthesized by the Oxidation of the C3 Position of a Suitable N Protected Tetrahydroisoquinoline. Once the 3 Keto Intermediate is Obtained, Classic Olefination Reactions Can Be Employed.

Wittig Reaction: The Wittig reaction is a powerful and widely used method for converting ketones into alkenes. wikipedia.orglibretexts.org The reaction of a 2,3-dihydroisoquinolin-3-one with a phosphonium (B103445) ylide, specifically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would directly yield the desired 3-methylene-2,3-dihydroisoquinoline. wikipedia.orglumenlearning.com The high stability of the triphenylphosphine (B44618) oxide by-product provides a strong thermodynamic driving force for this transformation. lumenlearning.com

Horner-Wadsworth-Emmons (HWE) Reaction: A related and often preferred alternative is the Horner-Wadsworth-Emmons (HWE) reaction. This method utilizes a phosphonate (B1237965) carbanion, which is generally more reactive than a Wittig ylide and allows for easier purification as the phosphate (B84403) by-product is water-soluble. A synthetic strategy for a related 3-methylidene-naphthyridinone system successfully employed the HWE reaction, highlighting its applicability for this class of compounds. nih.gov

Table 2: Olefination Strategies for 3-Methylene Group Installation

| Reaction Name | Reagent | Intermediate | Key Advantage |

|---|---|---|---|

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 2,3-Dihydroisoquinolin-3-one | Well-established, high reliability for methylene (B1212753) group installation. wikipedia.orglibretexts.org |

| Horner-Wadsworth-Emmons Reaction | Phosphonate carbanions (e.g., from diethyl methylphosphonate) | 2,3-Dihydroisoquinolin-3-one | Often higher reactivity and easier purification of by-products. nih.gov |

Elucidation of Reactivity and Transformation Mechanisms of 3 Methylene 2,3 Dihydroisoquinoline Derivatives

Cycloaddition Chemistry Involving 3-Methylene-2,3-dihydroisoquinoline Motifs

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. In the context of dihydroisoquinoline derivatives, these reactions provide access to a wide array of fused and spirocyclic systems, often with high stereocontrol.

[3+2] cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are a cornerstone in the synthesis of five-membered heterocyclic rings. In dihydroisoquinoline systems, azomethine ylides generated in situ from tetrahydroisoquinoline precursors are common 1,3-dipoles. These react with various dipolarophiles to yield complex polycyclic structures.

A notable example involves the three-component 1,3-dipolar cycloaddition of isatins, 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ), and 3-(2-nitrovinyl)-1H-indoles. mdpi.com This catalyst-free reaction proceeds via the in situ generation of an isatin-derived azomethine ylide, which then reacts with the nitrovinyl indole (B1671886) dipolarophile. The reaction demonstrates excellent diastereoselectivity, which is attributed to the steric hindrance between the bulky indole moiety and the isatin (B1672199) group, favoring an endo-approach in the transition state. mdpi.com A range of substitutions on the isatin and nitrovinyl indole components are well-tolerated, providing access to a library of functionalized tetrahydroisoquinoline-fused spirooxindoles in good to excellent yields. mdpi.com

Another significant [3+2] cycloaddition involves C,N-cyclic azomethine imines derived from isoquinolines reacting with allyl alkyl ketones. nih.gov This reaction furnishes tetrahydroisoquinoline derivatives with high diastereoselectivity and enantioselectivity (up to >25:1 dr, >95% ee). nih.gov The reaction proceeds under mild conditions and demonstrates broad substrate scope. nih.gov

The stereochemical outcome of these [3+2] cycloaddition reactions is a critical aspect. Frontier molecular orbital (FMO) theory is often used to predict the regioselectivity and stereoselectivity. pressbooks.publibretexts.org The interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile dictates the reaction pathway. pressbooks.publibretexts.org In many cases, the observed stereochemistry can be rationalized by a concerted mechanism where the geometry of the reactants is maintained in the product. libretexts.org

Table 1: Examples of [3+2] Cycloaddition Reactions Involving Dihydroisoquinoline Derivatives

| Dipole Precursor | Dipolarophile | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| Isatin + THIQ | 3-(2-nitrovinyl)-1H-indoles | Tetrahydroisoquinoline-fused spirooxindoles | 60-94 | 10:1 to >99:1 | mdpi.com |

| C,N-cyclic azomethine imine | Allyl alkyl ketones | Tetrahydroisoquinoline derivatives | High | up to >25:1 | nih.gov |

Dearomatization reactions are of significant interest as they transform flat, aromatic systems into three-dimensional, C(sp³)-rich structures, which are highly valuable in medicinal chemistry. acs.orgacs.org Dearomative cycloadditions of isoquinoline (B145761) derivatives provide a direct route to partially or fully saturated nitrogen heterocycles. nih.gov

One strategy involves the photochemical intermolecular [4+2] dearomative cycloaddition of isoquinolines with various alkenes. nih.gov This reaction, mediated by energy transfer, exhibits high regio- and diastereoselectivity. The use of a Lewis acid additive like BF₃·OEt₂ can influence the regioselectivity of the cycloaddition. nih.gov This method is applicable to a broad range of electronically diverse alkenes and substituted isoquinolines, yielding complex fused polycyclic systems. nih.gov

Another approach is the visible light-mediated intermolecular [2+2] cycloaddition of olefins with heterocycles like indoles and benzofurans, which can be conceptually extended to isoquinoline systems. nih.gov These reactions are valuable for creating spirocyclic structures. nih.gov

The success of these dearomative cycloadditions often relies on overcoming the inherent stability of the aromatic system. acs.org This can be achieved by activating the isoquinoline nucleus, for instance, through N-acylation or the use of photocatalysis to access excited states with different reactivity. nih.govnih.gov

Hydrogenation and Other Reduction Pathways of Dihydroisoquinoline Derivatives

The reduction of the C=N bond in 3,4-dihydroisoquinolines is a fundamental transformation that leads to the corresponding 1,2,3,4-tetrahydroisoquinolines. This class of compounds forms the core structure of many isoquinoline alkaloids with significant biological activities. rsc.org

The creation of a chiral center at the C1 position through the enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines (1-substituted-DHIQs) is a key strategy for synthesizing optically active isoquinoline alkaloids. rsc.org Several methods have been developed to achieve this transformation with high enantioselectivity. rsc.org

Catalytic Asymmetric Hydrogenation: This is one of the most powerful and widely studied methods. researchgate.netyoutube.com It involves the use of a chiral catalyst, typically a transition metal complex with a chiral ligand, to deliver hydrogen across the C=N double bond in a stereoselective manner. rsc.org Both noble metals like iridium and ruthenium, and non-noble metals like manganese have been employed in these catalytic systems. researchgate.netgoogle.com The choice of ligand is crucial for achieving high enantiomeric excess (ee).

Reduction with Chiral Hydride Agents: This method utilizes stoichiometric amounts of a chiral reducing agent, such as a complex of a metal hydride with a chiral ligand, to achieve enantioselective reduction. rsc.org

Use of Chiral Auxiliaries: In this strategy, a chiral auxiliary is attached to the nitrogen atom of the dihydroisoquinoline. The resulting diastereomeric intermediate is then reduced with an achiral reducing agent. The chiral auxiliary directs the hydride attack to one face of the imine, leading to a diastereoselective reduction. Subsequent removal of the auxiliary provides the chiral tetrahydroisoquinoline. rsc.org

Enzymatic Catalysis: Biocatalysis offers a green and highly selective alternative for the reduction of DHIQs. Enzymes can operate under mild conditions and often provide excellent enantioselectivity. rsc.org

Table 2: Enantioselective Reduction Methods for 1-Substituted-3,4-Dihydroisoquinolines

| Method | Catalyst/Reagent | Key Features | Reference |

| Catalytic Asymmetric Hydrogenation | Chiral Ir, Ru, or Mn complexes | High efficiency, high enantioselectivity (up to 97% ee) | rsc.orgresearchgate.netgoogle.com |

| Chiral Hydride Agents | Stoichiometric chiral reducing agents | Good for specific substrates | rsc.org |

| Chiral Auxiliaries | Achiral reducing agent on a chiral substrate | Diastereoselective reduction | rsc.org |

| Enzymatic Catalysis | Enzymes | Mild conditions, high enantioselectivity | rsc.org |

Oxidation and Other Functional Group Interconversions on the Dihydroisoquinoline Skeleton

The dihydroisoquinoline scaffold can be further functionalized through oxidation and other interconversions. The oxidation of N-substituted tetrahydroisoquinolines is a common method to generate dihydroisoquinolones. researchgate.net For instance, visible-light-induced aerobic α-oxidation of N-substituted tetrahydroisoquinolines using eosin (B541160) Y as an organo-photocatalyst yields the corresponding dihydroisoquinolones in high yields under mild conditions. researchgate.net

The oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline (NMTIQ) by monoamine oxidase (MAO) leads to the formation of the N-methyl-isoquinolinium ion. nih.gov This transformation highlights a biologically relevant oxidation pathway for tetrahydroisoquinoline derivatives. nih.gov

Another important functional group interconversion is the α-cyanation of N-acyl/sulfonyl 1,2,3,4-tetrahydroisoquinolines. mdpi.com This can be achieved efficiently using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a metal-free oxidant to generate an N-acyliminium ion, which is then trapped by a cyanide source. This method allows for the introduction of a cyano group at the C1 position, providing a versatile handle for further synthetic manipulations. mdpi.com

Functional group interconversions are essential for elaborating the dihydroisoquinoline core into more complex target molecules. imperial.ac.ukyoutube.com These transformations can involve the manipulation of substituents on the aromatic ring or on the heterocyclic portion of the molecule.

Mechanistic Investigations of Aza-Nazarov Cyclization in Dihydroisoquinoline Systems

The aza-Nazarov cyclization is a powerful electrocyclic reaction for the synthesis of five-membered nitrogen-containing rings. In the context of dihydroisoquinoline systems, it provides an efficient route to tricyclic α-methylene-γ-lactams.

A highly effective aza-Nazarov cyclization has been reported for the reaction of 3,4-dihydroisoquinolines with α,β-unsaturated acyl chlorides. beilstein-journals.orgnih.govbeilstein-journals.org The reaction is catalyzed by silver trifluoromethanesulfonate (B1224126) (AgOTf), which acts as an anion-exchange agent. The proposed mechanism begins with the reaction of the 3,4-dihydroisoquinoline (B110456) with the acyl chloride to form an N-acyliminium salt. beilstein-journals.orgnih.gov The AgOTf then facilitates an anion metathesis, replacing the chloride with the less coordinating triflate anion. This activation promotes the 4π-electrocyclization of the aza-pentadienyl cation intermediate. beilstein-journals.org

The presence of a trimethylsilyl (B98337) (TMS) group at the α-position of the unsaturated acyl chloride is crucial for the success of the reaction. The TMS group stabilizes the cyclized intermediate through the β-silicon effect. beilstein-journals.org Subsequent desilylation, potentially by the chloride ion from another molecule of the N-acyliminium salt, leads to the final α-methylene-γ-lactam product and regenerates the active species. beilstein-journals.org

A key feature of the aza-Nazarov cyclization in these cyclic systems is the high diastereoselectivity. beilstein-journals.orgnih.govbeilstein-journals.org Because the iminium intermediate is part of a ring, E-Z isomerization is not possible. This conformational rigidity leads to the formation of the aza-Nazarov products as single diastereomers. beilstein-journals.orgnih.gov Detailed mechanistic studies and control experiments have provided valuable insights into the role of the β-silicon effect, the geometry of the alkene in the acyl chloride, and the influence of adventitious water on the reaction outcome. beilstein-journals.org

Advanced Spectroscopic and Structural Characterization of 3 Methylene 2,3 Dihydroisoquinoline Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3-methylene-2,3-dihydroisoquinoline derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In the ¹H NMR spectra of 3,4-dihydroisoquinoline (B110456) derivatives, the proton at the C-1 position typically appears as a singlet in the downfield region. ias.ac.in For instance, in certain 3,4-dihydro-6,7-methylenedioxyisoquinolines, the C-1 proton signal may not be visible due to extreme line broadening, a phenomenon that can be influenced by the solvent and the presence of trace acids. ias.ac.in The protons at C-4 usually present as a triplet, while the protons at C-3 also show as a triplet, with their signals sometimes appearing as broad humps. ias.ac.in

For derivatives of this compound, the exocyclic methylene (B1212753) protons (=CH₂) are expected to show characteristic signals in the olefinic region of the ¹H NMR spectrum. The chemical environment of these protons makes them distinct from other protons in the molecule.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. In substituted 3,4-dihydroisoquinolines, the carbon signals can be assigned based on their chemical shifts and multiplicities. For example, in 6,7-dimethoxy-3,4-dihydroisoquinoline, the carbon atoms of the methoxy (B1213986) groups and the aromatic ring can be clearly identified. rsc.org

Stereochemical analysis, particularly for substituted derivatives, can be achieved using two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments can reveal through-space correlations between protons, which helps in determining the relative stereochemistry of substituents. For example, correlations observed in the NOESY spectra of substituted 7,8-dihydro-1,3-dioxolo[4,5-g]isoquinolines have been used to provide unambiguous proof of their structure. researchgate.net

Table 1: Representative ¹H NMR Spectral Data for Dihydroisoquinoline Derivatives

| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|

| 6,7-Methylenedioxy-3,4-dihydroisoquinoline | C-4 | 2.2 - 3.0 | broad hump | - | ias.ac.in |

| 6,7-Methylenedioxy-3,4-dihydroisoquinoline | C-5, C-8 | 6.60, 6.73 | s | - | ias.ac.in |

| 6,7-Methylenedioxy-3,4-dihydroisoquinoline | O-CH₂-O | 5.95 | s | - | ias.ac.in |

| 6,7-Dimethoxy-3,4-dihydroisoquinoline | C-4 | 2.68 | dd | 7.6, 6.4 | rsc.org |

| 6,7-Dimethoxy-3,4-dihydroisoquinoline | C-3 | 3.74 | ddd | 8.0, 5.6, 2.4 | rsc.org |

| 6,7-Dimethoxy-3,4-dihydroisoquinoline | O-CH₃ | 3.90, 3.92 | s | - | rsc.org |

| 6,7-Dimethoxy-3,4-dihydroisoquinoline | C-5, C-8 | 6.68, 6.81 | s | - | rsc.org |

Table 2: Representative ¹³C NMR Spectral Data for Dihydroisoquinoline Derivatives

| Compound/Fragment | Carbon | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 6,7-Dimethoxy-3,4-dihydroisoquinoline | C-4 | 24.8 | rsc.org |

| 6,7-Dimethoxy-3,4-dihydroisoquinoline | C-3 | 47.4 | rsc.org |

| 6,7-Dimethoxy-3,4-dihydroisoquinoline | O-CH₃ | 56.0, 56.1 | rsc.org |

| 6,7-Dimethoxy-3,4-dihydroisoquinoline | Aromatic C | 110.4, 121.5, 129.9 | rsc.org |

| 6,7-Dimethoxy-3,4-dihydroisoquinoline | C-O | 147.8, 151.2 | rsc.org |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition and thus the molecular formula of a compound.

For this compound derivatives, MS and HRMS are routinely used to confirm the successful synthesis of the target molecules. For example, in the synthesis of 7,8-dihydro- researchgate.netresearchgate.netdioxolo[4,5-g]isoquinoline derivatives, GC/MS analysis revealed chromatographic peaks with specific m/z values corresponding to the expected products. researchgate.net The mass spectrum of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline (B181575) shows a precursor ion [M+H]⁺ at an m/z of 206.1175552 in LC-ESI-QTOF analysis, which is consistent with its molecular formula C₁₂H₁₅NO₂. nih.gov

HRMS provides the high accuracy needed to distinguish between compounds with the same nominal mass but different elemental compositions. The exact mass measurement from HRMS can be used to calculate the molecular formula, providing strong evidence for the proposed structure.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

For this compound compounds, the IR spectrum would be expected to show several characteristic absorption bands. A key feature would be the C=C stretching vibration of the exocyclic methylene group, which typically appears in the range of 1680-1640 cm⁻¹. libretexts.org The C-H stretching vibrations of the sp² hybridized carbons of the methylene group and the aromatic ring would be observed above 3000 cm⁻¹, while the C-H stretching of the sp³ hybridized carbons at the C-4 position would appear below 3000 cm⁻¹. libretexts.orglibretexts.org

The region from 1200 to 700 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that are unique to a particular molecule and can be used for definitive identification by comparison with a reference spectrum. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound Scaffolds

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| =C-H (exocyclic methylene & aromatic) | Stretch | 3100 - 3000 | Medium | libretexts.org |

| C-H (alkane at C4) | Stretch | 3000 - 2850 | Strong | libretexts.org |

| C=C (exocyclic methylene) | Stretch | 1680 - 1640 | Medium | libretexts.org |

| C=C (aromatic) | Stretch | ~1600, ~1475 | Medium-Weak | pressbooks.pub |

| C-N | Stretch | 1350 - 1000 | Medium | libretexts.org |

X-ray Crystallography for Definitive Three-Dimensional Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the exact positions of all atoms in the molecule, as well as bond lengths, bond angles, and torsional angles.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3,4-Dihydroisoquinoline |

| 6,7-Methylenedioxy-3,4-dihydroisoquinoline |

| 7,8-Dihydro- researchgate.netresearchgate.netdioxolo[4,5-g]isoquinoline |

| 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline |

| 6,7-Dimethoxy-3,4-dihydroisoquinoline |

| 1,2,3,4-Tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate |

Computational and Theoretical Studies on 3 Methylene 2,3 Dihydroisoquinoline Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

There are no specific published studies that utilize Density Functional Theory (DFT) to investigate the electronic structure and reactivity of 3-Methylene-2,3-dihydroisoquinoline.

For related heterocyclic systems, DFT is a powerful tool to determine optimized molecular geometry, frontier molecular orbital (HOMO-LUMO) energies, and molecular electrostatic potential (MEP) maps. Such calculations would be invaluable for understanding the intrinsic properties of this compound. For instance, analysis of the HOMO-LUMO energy gap could provide insights into its kinetic stability and chemical reactivity. figshare.comresearchgate.net The distribution of the MEP would indicate the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack.

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation

A comprehensive investigation of reaction mechanisms involving this compound using Molecular Electron Density Theory (MEDT) has not been reported in the scientific literature.

MEDT provides a framework for understanding chemical reactivity based on the changes in electron density along a reaction pathway. This theory would be particularly useful in studying the pericyclic reactions of this compound, which can be viewed as a substituted aza-ortho-xylylene. This structural motif is known to participate in cycloaddition reactions. nih.govacs.org An MEDT study could elucidate whether reactions such as [4+2] cycloadditions proceed through a concerted or stepwise mechanism and predict the regioselectivity and stereoselectivity of such transformations.

Investigation of Reactivity Indices and Energy Profiles in Dihydroisoquinoline Reactions

Specific studies detailing the global and local reactivity indices, as well as the reaction and activation energy profiles for reactions of this compound, are currently unavailable.

Conceptual DFT provides a set of reactivity indices, such as chemical potential, hardness, and electrophilicity, which are crucial for predicting the global reactivity of a molecule. Local reactivity indices, like the Fukui function and Parr functions, can pinpoint the most reactive sites within the molecule for various types of reactions. Calculation of the energy profiles for potential reaction pathways, including the identification of transition states and intermediates, is fundamental to understanding the kinetics and thermodynamics of the chemical processes involving this compound.

In Silico Modeling and Virtual Screening for Synthetic Route Design and Derivatization

There are no published reports on the use of in silico modeling or virtual screening specifically for the design of synthetic routes to or the derivatization of this compound.

In silico techniques, such as molecular docking and pharmacophore modeling, are typically employed to screen for molecules with potential biological activity. While such studies have been conducted on other dihydroisoquinoline derivatives, they have not been applied to the 3-methylene variant. Furthermore, computational tools can aid in retrosynthetic analysis and the design of novel synthetic pathways by predicting the feasibility of proposed reaction steps.

Strategic Applications of 3 Methylene 2,3 Dihydroisoquinoline in Synthetic Organic Chemistry

Role as Versatile Synthons and Intermediates for Complex Heterocyclic Architectures

The 3-methylene-2,3-dihydroisoquinoline scaffold is a potent synthon for the generation of diverse and complex heterocyclic frameworks. The exocyclic double bond, in conjugation with the dihydroisoquinoline ring system, provides a platform for a variety of chemical transformations, particularly cycloaddition reactions.

The inherent reactivity of the this compound system allows it to participate in various modes of cycloaddition, acting as a diene or a dienophile. This dual reactivity enables the construction of polycyclic systems with a high degree of stereochemical control. For instance, in a [4+2] cycloaddition (Diels-Alder reaction), the methylene-dihydroisoquinoline can react with a dienophile to yield spiro-heterocyclic compounds. Conversely, it can react with a diene to form different fused polycyclic systems.

Furthermore, 1,3-dipolar cycloaddition reactions offer another powerful tool for elaborating the this compound core. nih.gov The reaction with various dipoles, such as nitrones, azomethine ylides, or nitrile oxides, can lead to the formation of novel five-membered heterocyclic rings fused to the isoquinoline (B145761) framework. These reactions are often highly regioselective and stereoselective, providing rapid access to complex structures from simple precursors. A three-component 1,3-dipolar cycloaddition involving isatins, tetrahydroisoquinolines (THIQs), and various dipolarophiles has been shown to produce functionalized spirooxindoles with excellent diastereoselectivities. nih.gov This methodology highlights the potential of the isoquinoline scaffold in generating molecular diversity. nih.gov

The table below summarizes the potential cycloaddition reactions of this compound, highlighting its versatility in constructing complex heterocyclic architectures.

| Cycloaddition Type | Reactant | Resulting Heterocyclic System |

| [4+2] Cycloaddition | Dienophile | Spiro-heterocycles |

| [4+2] Cycloaddition | Diene | Fused polycyclic systems |

| [3+2] Cycloaddition | Nitrone | Isoxazolidine-fused isoquinolines |

| [3+2] Cycloaddition | Azomethine Ylide | Pyrrolidine-fused isoquinolines |

| [3+2] Cycloaddition | Nitrile Oxide | Isoxazoline-fused isoquinolines |

Precursors in the Total Synthesis of Natural Products and Related Bioactive Molecules

The isoquinoline and tetrahydroisoquinoline motifs are central to a vast array of natural products, particularly alkaloids, which exhibit a wide range of biological activities. The functional group tolerance and predictable reactivity of dihydroisoquinoline derivatives make them valuable precursors in the total synthesis of these complex molecules.

While direct examples of the use of this compound in total synthesis are not extensively documented, the strategic introduction of a methylene (B1212753) group at the C3 position offers a synthetic handle for further elaboration. This exocyclic double bond can be transformed into various functional groups through reactions such as hydroboration-oxidation, dihydroxylation, or ozonolysis, allowing for the introduction of hydroxyl, carbonyl, or other groups necessary for the construction of the target natural product.

The synthesis of analogs of naturally occurring alkaloids is a common strategy in medicinal chemistry to develop new therapeutic agents. For example, derivatives of 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) are known to be potent inhibitors of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of epinephrine. Studies on 3-substituted THIQ analogs have shown that the nature of the substituent at the 3-position significantly influences inhibitory activity. The 3-methylene group can serve as a precursor to a variety of 3-substituted analogs, enabling the exploration of structure-activity relationships.

The following table illustrates how the exocyclic methylene group of this compound could be strategically transformed into functionalities present in various classes of isoquinoline alkaloids.

| Transformation Reaction | Resulting Functional Group at C3 | Relevance to Natural Product Synthesis |

| Hydroboration-Oxidation | Hydroxymethyl | Precursor to loline (B1675033) alkaloids |

| Ozonolysis | Carbonyl | Intermediate for berberine (B55584) and protoberberine alkaloids |

| Epoxidation | Epoxide | Synthon for spirobenzylisoquinoline alkaloids |

| Heck Reaction | Substituted Vinyl | Access to complex substituted isoquinolines |

Exploration in Advanced Materials Science: Luminescent Compounds and Functional Materials Development

Isoquinoline derivatives have attracted interest in materials science due to their unique photophysical properties. The rigid, planar structure of the isoquinoline ring system, combined with the potential for extended conjugation, makes it a promising scaffold for the development of luminescent materials. The introduction of an exocyclic methylene group can further influence the electronic properties of the molecule, potentially leading to enhanced fluorescence or other desirable optical characteristics.

Research on dihydrothieno[2,3-c]isoquinolines, which share structural similarities with this compound, has demonstrated their potential as luminescent materials. These compounds exhibit tunable emission spectra depending on the substituents and the solvent polarity. The photophysical properties of these molecules are attributed to n-π* and π-π* electronic transitions within the conjugated system. It is plausible that this compound and its derivatives could exhibit similar luminescent behavior.

The development of functional materials often relies on the ability to tune the electronic and photophysical properties of organic molecules. The exocyclic methylene group in this compound provides a site for chemical modification, allowing for the systematic alteration of the molecule's absorption and emission characteristics. For example, the attachment of different aryl or electron-donating/withdrawing groups to the methylene carbon could lead to a range of materials with tailored optical properties for applications in organic light-emitting diodes (OLEDs), sensors, or bio-imaging.

The table below outlines the potential photophysical properties of this compound derivatives and their possible applications in materials science.

| Property | Potential Application |

| Tunable Fluorescence | Organic Light-Emitting Diodes (OLEDs) |

| Solvatochromism | Chemical Sensors |

| High Quantum Yield | Fluorescent Probes for Bio-imaging |

| Non-linear Optical Properties | Optical Data Storage |

Development of Chiral Scaffolds for Asymmetric Catalysis

Chiral, non-racemic ligands are essential components in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The rigid backbone of the isoquinoline scaffold makes it an attractive platform for the design of new chiral ligands. The introduction of stereogenic centers and functional groups in a well-defined spatial arrangement can lead to highly effective catalysts for a variety of asymmetric transformations.

While the parent this compound is achiral, it can serve as a starting point for the synthesis of chiral scaffolds. For example, asymmetric dihydroxylation or epoxidation of the exocyclic double bond would introduce two new stereocenters, leading to a chiral diol or epoxide. These functional groups can then be further modified to incorporate coordinating atoms, such as phosphorus or nitrogen, to create a chiral ligand.

The development of chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone has demonstrated the utility of isoquinoline-related structures in asymmetric transfer hydrogenation reactions. These ligands, when complexed with metals like rhodium, have shown effectiveness in the reduction of dihydroisoquinolines to their corresponding chiral tetrahydroisoquinolines, which are themselves valuable building blocks for alkaloids.

The following table presents a conceptual pathway for the development of chiral scaffolds from this compound and their potential applications in asymmetric catalysis.

| Synthetic Step | Resulting Chiral Intermediate/Scaffold | Potential Catalytic Application |

| Asymmetric Dihydroxylation | Chiral Diol | Ligand for asymmetric reductions |

| Asymmetric Epoxidation | Chiral Epoxide | Precursor for chiral amino alcohols |

| Asymmetric Hydrogenation | Chiral 3-methyl-tetrahydroisoquinoline | Organocatalyst or ligand for metal-catalyzed reactions |

| Derivatization with Phosphines | Chiral Phosphine Ligand | Asymmetric hydrogenation, cross-coupling reactions |

Future Research Directions and Emerging Paradigms in 3 Methylene 2,3 Dihydroisoquinoline Chemistry

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of 3,4-dihydroisoquinolines is well-established, primarily through methods like the Bischler-Napieralski and Pictet-Spengler reactions. organic-chemistry.orgrsc.orgresearchgate.net However, the introduction of a reactive exocyclic methylene (B1212753) group at the C3 position, as seen in 3-methylene-2,3-dihydroisoquinoline, requires the development of new and specialized synthetic strategies. Current methods often lead to the more stable endocyclic imine or the fully aromatized isoquinoline (B145761).

Future synthetic efforts should focus on methodologies that can construct and preserve this reactive moiety with high efficiency and selectivity. A promising approach could be the adaptation of modern olefination reactions. For instance, the Horner-Wadsworth-Emmons (HWE) reaction has been successfully used to create similar exocyclic double bonds in related heterocyclic systems, such as 3-methylidene-1-tosyl-2,3-dihydro-1,8-naphthyridin-4(1H)-ones. nih.gov This suggests that a strategy involving a β-ketophosphonate precursor derived from an appropriate N-substituted 2-acetylphenyl derivative could be a viable route.

Another avenue for exploration is transition-metal-catalyzed cross-coupling and cyclization reactions. Methodologies that allow for the late-stage introduction of the methylene group onto a pre-formed dihydroisoquinoline scaffold could provide a modular and flexible approach. Furthermore, developing one-pot or multicomponent reactions that assemble the core structure from simple starting materials would significantly enhance synthetic efficiency. lookchem.com The optimization of reaction conditions, including the choice of catalysts, solvents, and temperature, will be critical to prevent isomerization or decomposition of the target compound.

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Approach | Precursors | Key Transformation | Potential Advantages |

| Horner-Wadsworth-Emmons | β-Ketophosphonate of a 2-acetylphenyl derivative, Formaldehyde | Intramolecular HWE reaction | Mild conditions, high E/Z selectivity for the exocyclic double bond. nih.gov |

| Transition-Metal Catalysis | Halogenated dihydroisoquinoline precursor, Methylenating reagent (e.g., organotin) | Stille or Suzuki-type cross-coupling | Modular, allows for late-stage functionalization. |

| Intramolecular Aldol/Dehydration | N-substituted 2-acetonylbenzaldehyde | Base- or acid-catalyzed cyclization and dehydration | Atom-economical, potentially high yield. |

| Ritter-type Reaction | Substituted allylbenzene (B44316) with an appropriately placed nitrile precursor | Acid-catalyzed cyclization | Utilizes readily available starting materials. researchgate.net |

Exploration of Undiscovered Reactivity Pathways and Transformations

The conjugated system of the exocyclic methylene and the endocyclic imine in this compound is expected to confer unique reactivity, opening doors to a variety of chemical transformations that remain largely unexplored.

The exocyclic double bond acts as a Michael acceptor, making it susceptible to conjugate addition reactions with a wide range of nucleophiles. This could provide a straightforward route to a diverse library of 3-substituted-methyl-1,2,3,4-tetrahydroisoquinolines, a core structure in many biologically active alkaloids. nih.gov

Furthermore, the diene-like character of the molecule makes it a prime candidate for cycloaddition reactions. Its reaction with various dienophiles in [4+2] cycloadditions (Diels-Alder reactions) could lead to the rapid construction of complex, polycyclic nitrogen-containing frameworks. Similarly, [3+2] cycloadditions with 1,3-dipoles could be explored. The reaction of related 3,4-dihydroisoquinoline (B110456) N-oxides with ketenes, which results in cycloaddition products, provides a precedent for this type of reactivity. rsc.org The reaction of dihydroisoquinolines with arynes also highlights the potential for novel multicomponent functionalization. lookchem.com

The inherent reactivity of the imine bond also offers opportunities for transformations such as reductions, additions of organometallic reagents, and aza-ene reactions, further expanding the synthetic utility of this scaffold.

Integration of Advanced Computational Predictions and Experimental Validation for Rational Reaction Design

Given the likely high reactivity and potential instability of this compound, a purely empirical approach to exploring its chemistry could be inefficient. The integration of computational chemistry, particularly Density Functional Theory (DFT) calculations, offers a powerful tool for the rational design of experiments.

Computational studies can be employed to:

Predict Reaction Pathways: DFT calculations can model the potential energy surfaces of proposed reactions, such as cycloadditions or nucleophilic additions. This allows for the prediction of the most favorable reaction pathways and the identification of potential side reactions. acs.org

Elucidate Mechanisms and Regioselectivity: For reactions like 1,3-dipolar cycloadditions, computational analysis can predict the regioselectivity (e.g., 1,4- vs. 1,5-regioisomers) and determine whether the mechanism is concerted or stepwise. nih.gov This information is invaluable for designing selective syntheses.

Analyze Transition States: By calculating the structures and energies of transition states, researchers can gain insight into the kinetic barriers of different reactions, helping to optimize conditions such as temperature and catalyst choice. acs.org

Evaluate Molecular Properties: The electronic structure, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential of this compound can be calculated to predict its reactivity towards different classes of reagents.

A synergistic loop, where computational predictions guide experimental investigations and experimental results, in turn, validate and refine the computational models, will be the most efficient strategy. This approach minimizes resource-intensive trial-and-error experimentation and accelerates the discovery of novel and useful transformations of this reactive heterocycle.

Application of this compound in Sustainable and Green Chemistry Approaches

The principles of green chemistry, which emphasize atom economy, energy efficiency, and the reduction of waste, are central to modern synthetic chemistry. The unique reactivity of this compound makes it an attractive building block for developing sustainable synthetic methodologies.

Future research should focus on designing reactions that maximize atom economy , where most or all atoms from the reactants are incorporated into the final product. primescholars.com Cycloaddition and tandem reactions are excellent examples of atom-economical processes. For instance, a tandem Michael addition-cyclization sequence using this compound could rapidly generate molecular complexity from simple inputs with minimal waste. Biomimetic strategies, which often involve highly efficient cascade reactions, could also be employed. nih.gov

The development of catalytic syntheses using this scaffold is another key green chemistry goal. Utilizing catalytic amounts of benign metals (e.g., iron) or developing organocatalytic transformations would be preferable to using stoichiometric, often toxic, reagents. acs.org

Furthermore, the exploration of greener reaction media, such as water, ionic liquids, or bio-based solvents, in the synthesis and transformations of this compound would significantly improve the environmental footprint of its chemistry. Microwave-assisted synthesis, which can reduce reaction times and energy consumption, is another promising avenue. organic-chemistry.org By embedding these principles into the early stages of research, the chemistry of this compound can be developed in a sustainable and environmentally responsible manner.

Q & A

Q. What are the most reliable synthetic routes for 3-methylene-2,3-dihydroisoquinoline, and how do reaction conditions influence yield?

- Methodological Answer : A robust synthesis involves cycloisomerization using a ruthenium-carbene catalyst (e.g., [Ru]-II) combined with trimethylsilyl vinyl ether. This method achieves high regioselectivity for the 3-methylene moiety, with yields up to 85% under mild conditions (40–60°C, 12–24 hrs). Key steps include:

- Activation of propargylamines via Ru-catalyzed alkyne insertion.

- Cyclization to form the dihydroisoquinoline core .

Alternative methods like Wolff-Kishner reduction (e.g., for 3-methylene-2,3-dihydrofuran derivatives) may produce byproducts (e.g., 3-methylfuran) requiring chromatographic separation .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm the exocyclic methylene group (δ 4.8–5.2 ppm for protons; δ 120–130 ppm for carbons).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 172.1121 for CHN).

- Elemental Analysis : Matches calculated vs. observed C/H/N ratios (e.g., C 76.71%, H 5.85%, N 8.14%) .

Q. What biological activities have been explored for this compound derivatives?

- Methodological Answer : Derivatives are evaluated for:

- Antibacterial Activity : Substitution at the 1-position (e.g., biphenyl groups) enhances binding to FtsZ, a bacterial cell division protein (MIC: 2–8 µg/mL against S. aureus) .

- Pesticidal Potential : Condensation with acetyl-diketones yields analogs showing insecticidal activity (e.g., 50% mortality at 100 ppm) .

- Biological Assays : Standard protocols include broth microdilution for MIC determination and enzyme inhibition assays (e.g., FtsZ GTPase activity) .

Q. What safety precautions are necessary when handling this compound and its derivatives?

- Methodological Answer :

- Hazard Identification : Potential irritant (skin/eyes) and respiratory sensitizer.

- First Aid : Immediate rinsing with water for exposure; consult safety data sheets (SDS) for specific antidotes .

- Storage : Inert atmosphere (N), desiccated at –20°C to prevent oxidation.

Advanced Research Questions

Q. How do catalyst systems influence the stereochemical outcomes in this compound synthesis?

- Methodological Answer :

- Chiral Catalysts : Binaphthol-Ti complexes induce enantioselectivity in carbonyl-ene reactions (e.g., >90% ee for (S)-configured products) .

- Ruthenium vs. Palladium : Ru catalysts favor exocyclic olefin formation, while Pd may lead to over-reduction (e.g., tetrahydroisoquinolines) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency vs. non-polar alternatives .

Q. What strategies optimize reaction yields in the synthesis of this compound analogs?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hrs vs. 24 hrs) with comparable yields (75–92%) .

- Protecting Groups : Methoxy or ethoxy groups at C6/C7 prevent undesired ring oxidation during functionalization .

- Workflow Table :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | Ru-carbene, TMS-vinyl ether, 60°C | 85% |

| Chlorination | SOCl, benzene | 78% |

| Amination | NaN, DMSO, 90°C | 61% |

Q. How can contradictory data in reported biological activities of dihydroisoquinoline derivatives be resolved?

- Methodological Answer :

- Batch Variability : Ensure purity via HPLC (>95%) to exclude impurities affecting bioactivity.

- Assay Conditions : Standardize protocols (e.g., fixed inoculum size in MIC assays).

- Structural Confirmation : Re-evaluate disputed compounds using X-ray crystallography to rule out regioisomerism .

Q. What computational methods support the design of this compound-based inhibitors?

- Methodological Answer :

- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding to targets (e.g., FtsZ active site).

- QSAR Models : Correlate substituent electronegativity (Hammett σ) with antibacterial potency (R > 0.85) .

- MD Simulations : Assess stability of inhibitor-protein complexes over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.